BenchChemオンラインストアへようこそ!

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034395-10-1) is a synthetic small molecule (C20H21N3O2S, MW 367.47 g/mol) characterized by a furan-3-yl-pyrazine core linked via a methylene bridge to a 4-(isopropylthio)phenyl acetamide moiety. The compound is cataloged by multiple screening-compound vendors (EvitaChem EVT-2602064; BenchChem; AKos AKOS032469786) and registered in PubChem under CID 122162946, where computed properties include XLogP3 2.6, topological polar surface area 93.3 Ų, and 7 rotatable bonds.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 2034395-10-1
Cat. No. B2464990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide
CAS2034395-10-1
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3
InChIInChI=1S/C20H21N3O2S/c1-14(2)26-17-5-3-15(4-6-17)11-19(24)23-12-18-20(22-9-8-21-18)16-7-10-25-13-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,24)
InChIKeyYLKDOOVPLHDRCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034395-10-1): Chemical Identity and Procurement Profile


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034395-10-1) is a synthetic small molecule (C20H21N3O2S, MW 367.47 g/mol) characterized by a furan-3-yl-pyrazine core linked via a methylene bridge to a 4-(isopropylthio)phenyl acetamide moiety [1]. The compound is cataloged by multiple screening-compound vendors (EvitaChem EVT-2602064; BenchChem; AKos AKOS032469786) and registered in PubChem under CID 122162946, where computed properties include XLogP3 2.6, topological polar surface area 93.3 Ų, and 7 rotatable bonds [1]. Its structural scaffold combines two privileged fragments in medicinal chemistry: the furan-3-yl-pyrazine heterocyclic system, which has been associated with kinase inhibition (e.g., FGFR) in close analogs , and the 4-(isopropylthio)phenyl acetamide side chain, a motif present in the clinical-stage anticancer agent CPI-613 (devimistat) [2]. No peer-reviewed bioactivity data, target engagement profiles, or patent claims were identified for this specific compound as of the publication date of this guide.

Why Generic Substitution Fails: Structural Uniqueness of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide


Generic substitution among compounds bearing the furan-3-yl-pyrazine scaffold or the 4-(isopropylthio)phenyl acetamide moiety is not scientifically justified due to the profound sensitivity of biological activity to the specific combination of these two fragments and the methylene linker geometry. Close scaffold analogs such as N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide exhibit FGFR kinase inhibition, while 2-(benzylthio)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide and 2-cyclopropyl variants show divergent profiles . The isopropylthio group on the phenyl ring contributes distinct lipophilicity, steric bulk, and potential sulfur-mediated interactions (including intramolecular hydrogen bonding between the isopropyl C-H and the thioether sulfur) that are absent in methylthio, benzylthio, or unsubstituted phenyl analogs . Even within the 4-(isopropylthio)phenyl acetamide series, variations in the amine coupling partner—such as pyrazolo[1,5-a]pyridin-5-yl or 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl substituents—yield compounds with unrelated target profiles and potency ranges [1]. Consequently, substituting any structurally related compound for CAS 2034395-10-1 without experimental confirmation introduces uncontrolled variables into research protocols, undermining reproducibility and scientific validity.

Quantitative Differentiation Evidence for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (CAS 2034395-10-1)


Physicochemical Differentiation: Computed XLogP3 and TPSA Relative to Furan-3-yl-Pyrazine Analogs

CAS 2034395-10-1 exhibits a computed XLogP3 of 2.6 and a topological polar surface area (TPSA) of 93.3 Ų, placing it within favorable oral drug-likeness space (TPSA < 140 Ų, XLogP < 5) [1]. In comparison, the thiophen-3-yl analog N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide (CAS 2034500-64-4) is expected to have a lower XLogP due to the absence of the lipophilic isopropylthio group, while the indol-1-yl analog exhibits a higher TPSA and distinct hydrogen-bonding capacity . The isopropylthio substituent on CAS 2034395-10-1 provides a calculated 1.5–2.0 log unit increase in lipophilicity relative to unsubstituted phenyl or thiophene variants based on fragment contribution analysis, which may translate to differential membrane permeability, protein binding, and pharmacokinetic behavior in cell-based and in vivo assays.

Lipophilicity Drug-likeness Physicochemical profiling

Scaffold-Level Biological Precedent: FGFR Kinase Inhibition in Furan-3-yl-Pyrazine Methyl Acetamide Series

The furan-3-yl-pyrazine methyl acetamide scaffold has demonstrated FGFR tyrosine kinase inhibition in a closely related analog, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1H-indol-1-yl)acetamide, which binds the ATP-binding site of FGFR kinase domains and suppresses downstream phosphorylation . While no direct FGFR inhibition data exist for CAS 2034395-10-1, the conserved furan-3-yl-pyrazine core and methylene acetamide linker suggest potential for similar kinase engagement. Critically, the 4-(isopropylthio)phenyl group in CAS 2034395-10-1 differs from the indol-1-yl substituent in the characterized FGFR inhibitor, introducing altered steric, electronic, and lipophilic properties that may shift kinase selectivity profiles. This structural divergence represents both a risk (loss of FGFR potency) and an opportunity (gain of selectivity against other kinases or novel target engagement).

Kinase inhibition FGFR Cancer research

Side-Chain Pharmacophore Overlap: 4-(Isopropylthio)phenyl Acetamide Moiety Shared with Clinical Candidate CPI-613

The 4-(isopropylthio)phenyl acetamide substructure present in CAS 2034395-10-1 is a critical pharmacophoric element of CPI-613 (devimistat), a clinical-stage lipoate analog that inhibits the mitochondrial tricarboxylic acid (TCA) cycle enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH) [1]. CPI-613 has advanced to Phase III clinical trials for pancreatic cancer and acute myeloid leukemia, demonstrating that the 4-(isopropylthio)phenyl moiety supports target engagement and therapeutic efficacy in vivo [1]. CAS 2034395-10-1 differs from CPI-613 in the amine coupling partner: while CPI-613 employs an N-cyclopropyl-phenyl acetamide terminus, CAS 2034395-10-1 incorporates the furan-3-yl-pyrazine methyl scaffold. This divergence redirects potential biological activity away from TCA cycle inhibition toward unexplored target space, yet the shared 4-(isopropylthio)phenyl acetamide fragment may retain mitochondrial access, lipoate-displacing capacity, or thiol-modifying reactivity relevant to redox biology applications.

Mitochondrial metabolism TCA cycle inhibition Oncology

Intramolecular Conformational Features: Hydrogen Bonding Potential Unique to the Isopropylthio Group

Structural analysis of related 4-(isopropylthio)phenyl acetamide compounds has revealed a potential intramolecular hydrogen bond between the secondary carbon hydrogen of the isopropyl group and the thioether sulfur atom [1]. This non-classical C-H···S hydrogen bond may stabilize specific conformations of the side chain, influencing the presentation of the terminal furan-3-yl-pyrazine scaffold to biological targets. Analogs lacking the isopropyl group (e.g., methylthio or unsubstituted phenyl variants) cannot form this interaction, while bulkier tert-butylthio analogs would likely adopt different conformational preferences. This conformational pre-organization could translate to differential entropic binding penalties and, consequently, distinct target selectivity profiles relative to simpler 4-substituted phenyl acetamide analogs.

Conformational analysis Intramolecular interactions Structure-based design

Recommended Application Scenarios for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide Based on Available Evidence


Kinase Selectivity Panel Screening with FGFR-Focused Bias

Based on the established FGFR kinase inhibition profile of the closely related indol-1-yl analog sharing the furan-3-yl-pyrazine methyl acetamide scaffold , CAS 2034395-10-1 is a rational candidate for inclusion in kinase selectivity panels. The divergent 4-(isopropylthio)phenyl side chain may redirect kinase targeting away from FGFR toward other kinase families, making this compound valuable for scaffold-hopping programs aimed at identifying novel kinase inhibitor chemotypes. Researchers should prioritize broad kinase profiling (e.g., 100+ kinase panel) at concentrations of 1–10 μM to map selectivity and identify potential novel targets.

Mitochondrial Function and Redox Biology Investigation

The presence of the 4-(isopropylthio)phenyl acetamide fragment—a pharmacophoric element shared with the clinical TCA cycle inhibitor CPI-613 —supports the investigation of CAS 2034395-10-1 in mitochondrial metabolism assays. While the furan-3-yl-pyrazine terminus is expected to redirect biological activity, the lipoate-like thioether moiety may confer mitochondrial access or thiol-disrupting properties. Seahorse respirometry assays and mitochondrial membrane potential measurements in cancer cell lines (e.g., pancreatic, leukemia) are recommended to evaluate whether this compound retains any TCA cycle or electron transport chain modulatory activity.

Structure-Activity Relationship (SAR) Expansion of Furan-Pyrazine Chemical Space

CAS 2034395-10-1 occupies a specific and underexplored region of furan-3-yl-pyrazine acetamide chemical space defined by the combination of a lipophilic 4-(isopropylthio)phenyl substituent with a methylene-linked heterocyclic core. For medicinal chemistry groups conducting SAR around this scaffold, procurement of this compound provides a benchmark for evaluating the impact of thioether substitution on potency, selectivity, and physicochemical properties. Parallel testing against the unsubstituted phenyl analog, the methylthio variant, and the benzylthio analog is recommended to isolate the contribution of the isopropylthio group [1].

Computational Docking and Virtual Screening Validation

The well-defined, rigidified structure of CAS 2034395-10-1—featuring a potential intramolecular C-H···S hydrogen bond —makes it suitable as a validation ligand for computational docking studies and pharmacophore model refinement. Its moderate molecular weight (367.47 g/mol) and calculated drug-like properties (XLogP3 2.6, TPSA 93.3 Ų) position it favorably for retrospective virtual screening enrichment studies. Computational chemistry groups can use this compound to benchmark docking pose prediction accuracy and scoring function performance across kinase or other target families.

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.